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Compound of Interest

Compound Name: Picrasidine N

Cat. No.: B1677793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Picrasidine N is a naturally occurring dimeric β-carboline alkaloid that has garnered significant

interest within the scientific community for its selective biological activity. This document

provides a detailed technical overview of Picrasidine N, including its chemical identity,

physicochemical properties, and its established role as a subtype-selective peroxisome

proliferator-activated receptor β/δ (PPARβ/δ) agonist. Special emphasis is placed on its unique

mechanism of action, distinguishing it from other PPARβ/δ agonists. This guide also outlines

detailed experimental protocols for assays pertinent to its characterization and presents a

visual representation of its signaling pathway.

Chemical Identity and Synonyms
Picrasidine N is a complex heterocyclic molecule with the following systematic IUPAC name

and a variety of synonyms used in scientific literature and chemical databases.
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Identifier Name/Value

IUPAC Name

6-[2-(4,9-dimethoxypyrido[3,4-b]indol-1-

yl)ethyl]-1,6-

diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-

4,7,9(16),10,12,14-hexaene-2,3-dione

Synonyms

Picrasidine N, 3-[2-(4,9-Dimethoxy-9H-

pyrido[3,4-b]indol-1-yl)ethyl]-3H-indolo[3,2,1-de]

[1][2]naphthyridine-5,6-dione

CAS Number 101219-62-9

ChEMBL ID CHEMBL3401864

PubChem CID 5320557

Physicochemical and Biological Properties
This section summarizes the key physicochemical and biological properties of Picrasidine N.

The data presented here are compiled from computational predictions and experimental

findings.

Table 2.1: Physicochemical Properties of Picrasidine N
Property Value Source

Molecular Formula C₂₉H₂₂N₄O₄ PubChem

Molecular Weight 490.5 g/mol PubChem

XLogP3 4.7 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
6 PubChem

Rotatable Bond Count 4 PubChem

Table 2.2: Biological Activity of Picrasidine N
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Parameter Description Value Reference

Biological Activity
Subtype-selective

PPARβ/δ agonist.[3]
Potent [3]

Gene Regulation

Selectively induces

mRNA expression of

ANGPTL4.[3]

- [3]

Selectivity

Does not significantly

activate PPARα and

PPARγ.[3]

- [3]

Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to

characterize the biological activity of Picrasidine N as a selective PPARβ/δ agonist.

Mammalian One-Hybrid Assay for PPAR Agonist Activity
This assay is designed to identify compounds that can bind to and activate a specific nuclear

receptor, in this case, PPARβ/δ.

Principle: A chimeric receptor is created by fusing the ligand-binding domain (LBD) of the

target PPAR subtype to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4.

This construct is co-transfected into mammalian cells with a reporter plasmid containing a

luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If a test

compound binds to the PPAR LBD, the GAL4 DBD will bind to the UAS, activating the

transcription of the luciferase gene. The resulting luminescence is proportional to the

activation of the receptor.[4][5]

Cell Line: Human embryonic kidney 293T (HEK293T) cells are commonly used due to their

high transfection efficiency.

Plasmids:

Expression vector for GAL4-PPAR-LBD chimera (e.g., pM-PPARα-LBD, pM-PPARγ-LBD,

pM-PPARβ/δ-LBD).
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Reporter vector containing the firefly luciferase gene downstream of a GAL4-responsive

promoter (e.g., pFR-Luc).

Internal control vector expressing Renilla luciferase to normalize for transfection efficiency

(e.g., pRL-SV40).

Procedure:

Seed HEK293T cells in 96-well plates at an appropriate density.

Co-transfect the cells with the GAL4-PPAR-LBD expression vector, the luciferase reporter

vector, and the internal control vector using a suitable transfection reagent.

After 24 hours, treat the transfected cells with varying concentrations of Picrasidine N or

a reference agonist (e.g., GW0742 for PPARβ/δ).

Incubate the cells for another 24 hours.

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-

luciferase reporter assay system.

Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the

Renilla luciferase activity.

PPRE-Driven Luciferase Reporter Gene Assay
This assay confirms the ability of a compound to activate the transcriptional activity of the full

PPAR/RXR heterodimer on a natural PPAR response element (PPRE).

Principle: This assay utilizes a reporter plasmid where the luciferase gene is driven by a

promoter containing multiple copies of a PPRE. Mammalian cells are co-transfected with this

reporter plasmid and expression vectors for the full-length PPAR subtype and its heterodimer

partner, RXRα. Activation of the PPAR/RXRα complex by an agonist leads to its binding to

the PPRE and subsequent transcription of the luciferase gene.[6][7]

Cell Line: Human hepatoma HepG2 cells are a suitable cell line for this assay.

Plasmids:
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PPRE-luciferase reporter vector (e.g., pGL3-PPRE-Luc).

Expression vectors for the full-length PPAR subtype (e.g., pcDNA3-hPPARβ/δ).

Expression vector for RXRα (e.g., pcDNA3-hRXRα).

Internal control vector (e.g., pRL-SV40).

Procedure:

Seed HepG2 cells in 96-well plates.

Co-transfect the cells with the PPRE-luciferase reporter vector, the PPAR and RXRα

expression vectors, and the internal control vector.

After 24 hours, treat the cells with Picrasidine N or a reference agonist.

Following a 24-hour incubation period, measure the dual-luciferase activity as described in

the mammalian one-hybrid assay protocol.

Analyze the data by normalizing firefly to Renilla luciferase activity to determine the fold

induction of PPRE-driven transcription.

Quantitative Real-Time PCR for Target Gene Expression
This method is used to quantify the effect of Picrasidine N on the mRNA expression levels of

PPAR target genes.

Principle: Cells are treated with the compound of interest, and total RNA is extracted. The

RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative PCR (qPCR)

is performed using specific primers for the target genes (e.g., ANGPTL4, ADRP, PDK4, CPT-

1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative change in gene

expression is calculated using the ΔΔCt method.

Cell Line: Differentiated human C2C12 myotubes or other relevant cell types expressing

PPARβ/δ.

Procedure:
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Culture and differentiate C2C12 cells into myotubes.

Treat the differentiated cells with Picrasidine N or a vehicle control for a specified time

(e.g., 24 hours).

Isolate total RNA from the cells using a suitable RNA extraction kit.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform qPCR using SYBR Green or a probe-based assay with primers specific for the

target and housekeeping genes.

Analyze the qPCR data to determine the relative fold change in mRNA expression of the

target genes in Picrasidine N-treated cells compared to control cells.

Signaling Pathway and Mechanism of Action
Picrasidine N exerts its biological effects through the activation of the PPARβ/δ signaling

pathway. The following diagram illustrates the key steps in this pathway leading to the

regulation of the target gene ANGPTL4.
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Caption: Picrasidine N activates the PPARβ/δ signaling pathway.

Mechanism of Action:

Ligand Binding: Picrasidine N, being a lipophilic molecule, is thought to passively diffuse

across the cell membrane and into the nucleus. There, it binds to the ligand-binding domain

(LBD) of PPARβ/δ, which exists as a heterodimer with the retinoid X receptor (RXR).[8][9]
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Conformational Change and Co-factor Exchange: In its inactive state, the PPARβ/δ-RXR

heterodimer is bound to co-repressor proteins. The binding of Picrasidine N induces a

conformational change in the PPARβ/δ LBD. This change leads to the dissociation of co-

repressors and the recruitment of co-activator proteins.[8]

DNA Binding and Gene Transcription: The activated PPARβ/δ-RXR heterodimer, along with

the recruited co-activators, binds to specific DNA sequences known as peroxisome

proliferator response elements (PPREs) located in the promoter regions of target genes.[1]

[9]

Selective Gene Regulation: A key characteristic of Picrasidine N is its selective induction of

the angiopoietin-like 4 (ANGPTL4) gene.[3] Unlike many synthetic PPARβ/δ agonists,

Picrasidine N does not significantly induce the expression of other PPAR target genes such

as ADRP, PDK4, and CPT-1.[3] This suggests a unique interaction with the PPARβ/δ

receptor or the recruitment of a specific set of co-activators.

Biological Effects: The increased expression and secretion of ANGPTL4 protein leads to

downstream biological effects, primarily related to the regulation of lipid metabolism.

Conclusion
Picrasidine N represents a novel and important chemical tool for studying the biology of

PPARβ/δ. Its subtype and gene-selective agonistic activity make it a valuable lead compound

for the development of new therapeutic agents with potentially more targeted effects and fewer

side effects compared to non-selective PPAR agonists. The experimental protocols and

signaling pathway information provided in this guide offer a solid foundation for researchers

and drug development professionals working with this promising natural product. Further

research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic

potential in various disease models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0016344
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0016344
https://pmc.ncbi.nlm.nih.gov/articles/PMC4419664/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4419664/
https://pubmed.ncbi.nlm.nih.gov/27025413/
https://pubmed.ncbi.nlm.nih.gov/27025413/
https://www.spandidos-publications.com/10.3892/etm.2014.2096
https://pubmed.ncbi.nlm.nih.gov/20082234/
https://pubmed.ncbi.nlm.nih.gov/20082234/
https://pubmed.ncbi.nlm.nih.gov/24388199/
https://pubmed.ncbi.nlm.nih.gov/24388199/
https://protocols.opentrons.com/protocol/sci-lucif-assay4-for4
https://www.creative-diagnostics.com/ppar-signaling-pathway.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4446423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4446423/
https://www.benchchem.com/product/b1677793#picrasidine-n-iupac-name-and-synonyms
https://www.benchchem.com/product/b1677793#picrasidine-n-iupac-name-and-synonyms
https://www.benchchem.com/product/b1677793#picrasidine-n-iupac-name-and-synonyms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677793?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

